molecular formula C14H10ClNO4 B6403092 2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261892-17-4

2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6403092
CAS RN: 1261892-17-4
M. Wt: 291.68 g/mol
InChI Key: BSSNZESNSFNPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-methylphenyl)-4-nitrobenzoic acid, often abbreviated as CMNB, is an organic compound that is commonly used in scientific research. It is a nitrobenzoic acid derivative that can be used to synthesize various compounds and has a wide range of applications in the laboratory. CMNB has a molecular formula of C₉H₇ClO₃ and a molecular weight of 212.6 g/mol. It is a yellow-colored crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

CMNB is widely used in scientific research due to its wide range of applications. It can be used as a reagent for the synthesis of various compounds, such as 1-chloro-4-methylbenzene and 4-methyl-2-nitrobenzoic acid. It can also be used as a starting material for the synthesis of various organic compounds, such as 4-methyl-2-nitrophenol and 4-methyl-2-nitrobenzaldehyde. In addition, CMNB can be used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen.

Mechanism of Action

CMNB is an organic compound that can be used as a reagent in the synthesis of various compounds. It can act as an acid catalyst in the synthesis of various compounds, such as 1-chloro-4-methylbenzene and 4-methyl-2-nitrobenzoic acid. In addition, it can act as a reducing agent in the synthesis of various compounds, such as 4-methyl-2-nitrophenol and 4-methyl-2-nitrobenzaldehyde.
Biochemical and Physiological Effects
CMNB is a nitrobenzoic acid derivative and has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

CMNB has a wide range of advantages and limitations for lab experiments. One of the main advantages of using CMNB is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. One of the main limitations of using CMNB is that it is toxic and can cause skin irritation. It is also volatile and can be easily degraded by light and heat.

Future Directions

The future directions of CMNB research include the development of new synthesis methods and the exploration of its potential uses in the synthesis of various compounds. In addition, further research into its biochemical and physiological effects is needed to determine its potential therapeutic applications. Other potential future directions include the investigation of its potential use as an agricultural pesticide and its potential use as a food preservative. Finally, further research into its potential environmental effects is needed to determine its safety for use in industrial and agricultural applications.

Synthesis Methods

CMNB can be synthesized through a three-step process. The first step involves the reaction of 4-methylphenol with thionyl chloride to form 4-methylphenyl chloroformate. The second step involves the reaction of 4-methylphenyl chloroformate with 4-nitrobenzoic acid to form 2-(2-chloro-4-methylphenyl)-4-nitrobenzoic acid. The final step involves the hydrolysis of 2-(2-chloro-4-methylphenyl)-4-nitrobenzoic acid to form 2-(2-chloro-4-methylphenyl)-4-nitrobenzoic acid.

properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-2-4-10(13(15)6-8)12-7-9(16(19)20)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNZESNSFNPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690255
Record name 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-17-4
Record name 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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